溴化新斯的明
描述
Synthesis Analysis
Neostigmine bromide's synthesis involves the creation of quaternary ammonium compounds through specific chemical reactions. For instance, new ruthenium (II) organometallics have been synthesized using the precursor RuCl3(NO)(PPh3)2 with amide ligands and tested for their efficiency in hydrolyzing neostigmine bromide, showcasing an innovative approach to synthesizing and manipulating the compound for various scientific applications (Ashok et al., 2009).
Molecular Structure Analysis
Neostigmine bromide's molecular structure is crucial for its function as an acetylcholinesterase inhibitor. The compound's efficacy and specificity are heavily influenced by its molecular configuration, including its quaternary ammonium group, which plays a vital role in its mechanism of action. Detailed molecular structure analyses contribute to understanding how neostigmine bromide interacts at the molecular level with its target enzyme and how modifications to its structure can impact its biological activity.
Chemical Reactions and Properties
The chemical properties of neostigmine bromide, such as its stability and reactivity, are essential for its practical applications. For example, the study on the determination of complexation rate of neostigmine bromide with phospholipid complex by UV-visible spectrophotometry provides insights into its chemical interactions and the conditions under which it remains stable or undergoes degradation (Sun Qua, 2013).
Physical Properties Analysis
Understanding the physical properties of neostigmine bromide, such as its solubility, melting point, and optical properties, is crucial for its formulation and application in different contexts. The preparation and in-vitro release studies of neostigmine bromide sustained-release tablets provide valuable data on its physical behavior and how it can be manipulated for sustained drug delivery (Zhang Jing-qin, 2011).
Chemical Properties Analysis
The chemical properties analysis focuses on neostigmine bromide's reactivity, including its stability under various conditions and interactions with other compounds. For instance, the development and evaluation of neostigmine bromide in intranasal mucoadhesive microspheres highlight the compound's adaptability and potential for enhanced delivery mechanisms, shedding light on its chemical versatility (Nanjwade et al., 2011).
科学研究应用
增强骨骼肌力量
溴化新斯的明是一种临床上常用的胆碱酯酶抑制剂,用于增强胆碱能神经肌肉接头的功能 . 它抑制乙酰胆碱酯酶(AChE)活性,产生胆碱能效应,并增强神经肌肉接头的传递功能,有助于增加骨骼肌力量 .
拮抗残余肌肉松弛
溴化新斯的明在临床上通常用于拮抗麻醉手术后非去极化肌肉松弛剂的残余肌肉松弛效应 .
治疗重症肌无力
溴化新斯的明也用于治疗重症肌无力,这是一种导致不同程度的骨骼肌无力长期神经肌肉疾病 .
治疗术后功能性肠胀气和尿潴留
调节免疫炎症反应
最近的研究表明,溴化新斯的明通过胆碱能抗炎途径调节免疫炎症反应,影响围手术期神经认知功能 .
治疗膀胱逼尿肌无力
一项研究旨在评估阳离子脂质体溴化新斯的明(一种新型药物递送系统)治疗膀胱逼尿肌无力的治疗潜力 .
治疗急性胰腺炎的胃肠道动力障碍
溴化新斯的明已知会增加胃肠道动力,并且已被用于治疗胃肠道动力障碍,这是急性胰腺炎患者常见的并发症 .
控制乙酰胆碱酯酶的反应特异性
溴化新斯的明已被用作乙酰胆碱酯酶(AChE)抑制剂,用于控制海鞘属动物(Botryllus schlosseri)冠状器官中乙酰胆碱酯酶的反应特异性 .
作用机制
Target of Action
Neostigmine bromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Neostigmine bromide is a parasympathomimetic and a reversible cholinesterase inhibitor . It competitively inhibits the action of AChE .
Biochemical Pathways
By inhibiting AChE, neostigmine bromide increases the concentration of acetylcholine in the synapse . This leads to enhanced cholinergic action, facilitating the transmission of impulses across neuromuscular junctions . The increased availability of acetylcholine enhances muscle tone, which is particularly beneficial in conditions like myasthenia gravis .
Pharmacokinetics
Neostigmine bromide is poorly absorbed from the gastrointestinal tract following oral administration . As a rule, 15 mg of neostigmine bromide given orally is equivalent to 0.5 mg of neostigmine methylsulfate given parenterally . The half-life after parenteral administration ranges from 51 to 90 minutes .
Result of Action
The primary result of neostigmine bromide’s action is the improvement of muscle tone, particularly in patients with myasthenia gravis . It is also used to reverse the effects of muscle relaxants such as gallamine and tubocurarine . By increasing the availability of acetylcholine in the synapse, it enhances the ability to trigger muscular contraction .
Action Environment
The efficacy of neostigmine bromide can be influenced by the level of spontaneous recovery when neostigmine reversal is initiated . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred (i.e., T1 > 25% or the fourth response to TOF stimulation), or recovery intervals over 15 min have to be accepted . Furthermore, small concentrations of neostigmine (i.e., 20–30 μg/kg) are effective in antagonizing shallow degrees of residual paralysis .
安全和危害
未来方向
生化分析
Biochemical Properties
Neostigmine bromide interacts with the enzyme acetylcholinesterase, inhibiting its activity . This inhibition increases the availability of acetylcholine, a neurotransmitter, in the synapse . As a result, more acetylcholine can bind to the fewer receptors present in conditions like myasthenia gravis, leading to better muscular contraction .
Cellular Effects
Neostigmine bromide affects various types of cells and cellular processes. By increasing the levels of acetylcholine, it influences cell function, including impact on cell signaling pathways . For instance, it can enhance the transmission function of the neuromuscular junction, helping increase skeletal muscle strength .
Molecular Mechanism
Neostigmine bromide exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Specifically, it inhibits acetylcholinesterase, leading to an increase in acetylcholine levels . This increase allows more acetylcholine to bind to receptors, triggering muscular contraction .
Temporal Effects in Laboratory Settings
The effects of Neostigmine bromide change over time in laboratory settings . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred, or recovery intervals over 15 minutes have to be accepted .
Dosage Effects in Animal Models
The effects of Neostigmine bromide vary with different dosages in animal models . For instance, the normal recommended therapeutic dose in animals is 25-50 μg/kg . Overdosage of Neostigmine can cause cholinergic crisis, characterized by increasing muscle weakness, and through involvement of the muscles of respiration, may result in death .
Metabolic Pathways
Neostigmine bromide is involved in the cholinergic pathway . It undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .
Transport and Distribution
Neostigmine bromide is poorly absorbed from the gastrointestinal tract following oral administration
Subcellular Localization
As a cholinesterase inhibitor, it is likely to be found wherever acetylcholinesterase is present, including the synaptic cleft where it can inhibit the breakdown of acetylcholine .
属性
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNWZDBKTWDGK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041075 | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
114-80-7 | |
Record name | Neostigmine bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine bromide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | neostigmine bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neostigmine bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOSTIGMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。